p-(10B)Boronophenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

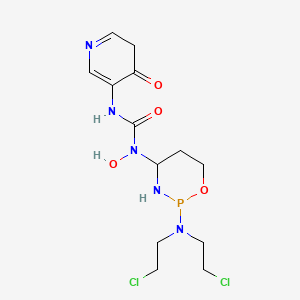

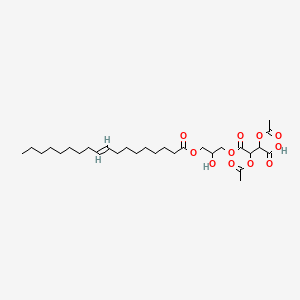

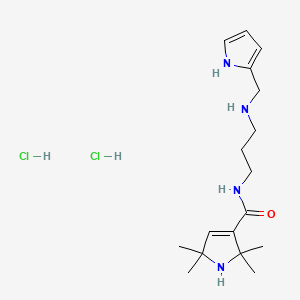

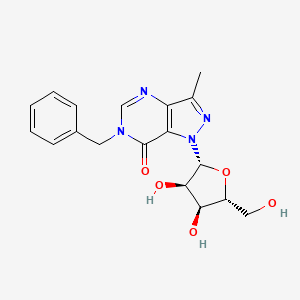

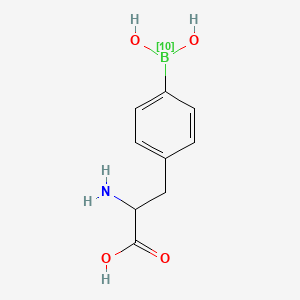

La p-(10B)Borono-fenilalanina es un derivado de aminoácido que contiene boro que ha ganado una atención significativa en el campo del tratamiento del cáncer, particularmente en la terapia de captura de neutrones de boro (BNCT). Este compuesto es un análogo de la fenilalanina donde el anillo fenilo está sustituido con un átomo de boro. El isótopo de boro utilizado, 10B, no es radiactivo y tiene una alta sección transversal de captura de neutrones, lo que lo hace ideal para aplicaciones de BNCT .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de p-(10B)Borono-fenilalanina normalmente implica la introducción de un átomo de boro en la estructura de la fenilalanina. Un método común es la reacción de fenilalanina con ácido bórico o tricloruro de boro en condiciones controladas. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación y a una temperatura que asegura la estabilidad del complejo boro-fenilalanina .

Métodos de producción industrial

La producción industrial de p-(10B)Borono-fenilalanina implica escalar los métodos de síntesis de laboratorio. El proceso incluye la purificación del compuesto mediante técnicas como la cromatografía líquida de alta resolución (HPLC) para asegurar la pureza química y el enriquecimiento isotópico de 10B. El compuesto a menudo se produce como un complejo de fructosa para mejorar su solubilidad y biodisponibilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

La p-(10B)Borono-fenilalanina experimenta varias reacciones químicas, incluyendo:

Oxidación: El átomo de boro puede oxidarse para formar derivados del ácido bórico.

Reducción: Las reacciones de reducción pueden convertir los grupos que contienen boro en formas más estables.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y electrófilos como los halógenos para las reacciones de sustitución. Las reacciones generalmente se llevan a cabo a temperaturas controladas y en atmósferas inertes para evitar reacciones secundarias no deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados del ácido bórico, compuestos de boro reducidos y derivados de fenilalanina sustituidos. Estos productos a menudo se analizan utilizando técnicas como la espectroscopia de RMN y la espectrometría de masas para confirmar sus estructuras .

Aplicaciones Científicas De Investigación

Química

En química, la p-(10B)Borono-fenilalanina se utiliza como precursor para sintetizar otros compuestos que contienen boro. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevos materiales .

Biología

En la investigación biológica, la p-(10B)Borono-fenilalanina se utiliza para estudiar el transporte y el metabolismo del boro en organismos vivos. Su incorporación a los sistemas biológicos ayuda a comprender el papel del boro en los procesos celulares .

Medicina

La aplicación más significativa de la p-(10B)Borono-fenilalanina es en BNCT, una terapia dirigida contra el cáncer. El compuesto se acumula selectivamente en las células tumorales, y al irradiar con neutrones, los átomos de 10B capturan neutrones y sufren reacciones nucleares que destruyen las células cancerosas mientras preservan el tejido sano .

Industria

En el sector industrial, la p-(10B)Borono-fenilalanina se utiliza en la producción de polímeros y materiales que contienen boro. Sus propiedades únicas la hacen adecuada para aplicaciones en electrónica y ciencia de materiales .

Mecanismo De Acción

El mecanismo de acción de la p-(10B)Borono-fenilalanina en BNCT implica su captación selectiva por las células tumorales a través de los transportadores de aminoácidos. Una vez dentro de las células, el compuesto se irradia con neutrones térmicos, lo que lleva a la captura de neutrones por los átomos de 10B. Esta captura da como resultado una reacción nuclear que produce partículas alfa de alta energía y núcleos de litio, que causan daño localizado al ADN de las células tumorales, lo que lleva a la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares

Borocaptato de sodio (BSH): Otro compuesto que contiene boro utilizado en BNCT.

Ácido fenilborónico: Un compuesto más simple que contiene boro utilizado en diversas aplicaciones químicas.

Singularidad

La singularidad de la p-(10B)Borono-fenilalanina radica en su estructura como análogo de la fenilalanina, lo que le permite ser captada selectivamente por las células tumorales a través de los transportadores de aminoácidos. Esta captación selectiva es crucial para la efectividad de la BNCT, lo que hace que la p-(10B)Borono-fenilalanina sea un compuesto valioso en la terapia del cáncer .

Propiedades

Número CAS |

74923-16-3 |

|---|---|

Fórmula molecular |

C9H12BNO4 |

Peso molecular |

208.21 g/mol |

Nombre IUPAC |

2-amino-3-(4-(10B)dihydroxy(10B)phenyl)propanoic acid |

InChI |

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/i10-1 |

Clave InChI |

NFIVJOSXJDORSP-LMANFOLPSA-N |

SMILES isomérico |

[10B](C1=CC=C(C=C1)CC(C(=O)O)N)(O)O |

SMILES canónico |

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.